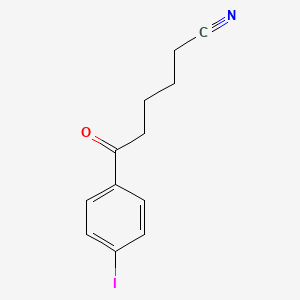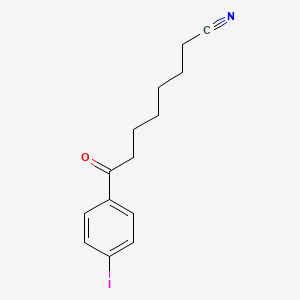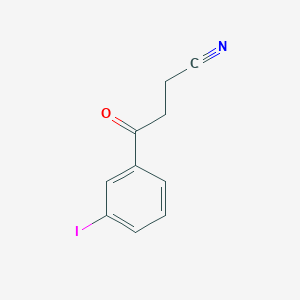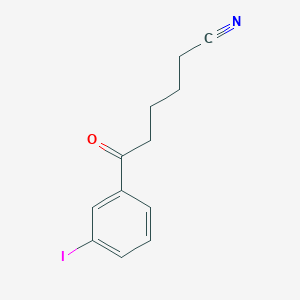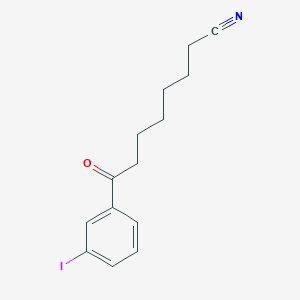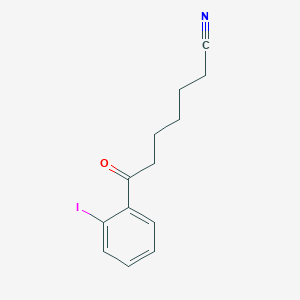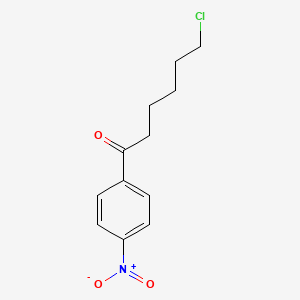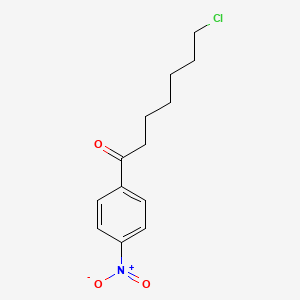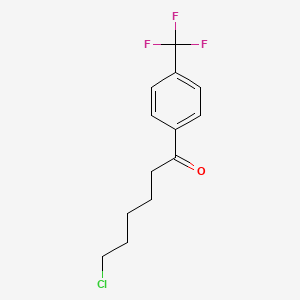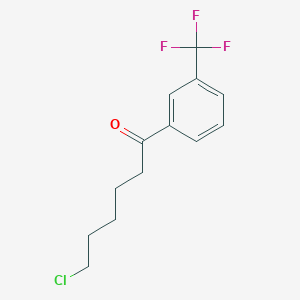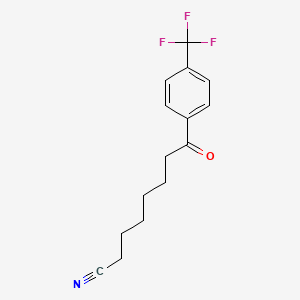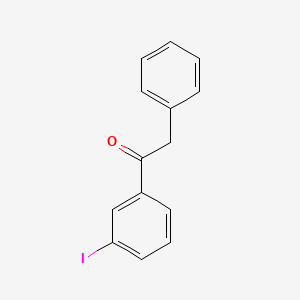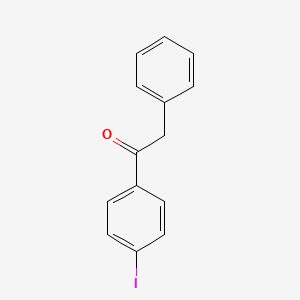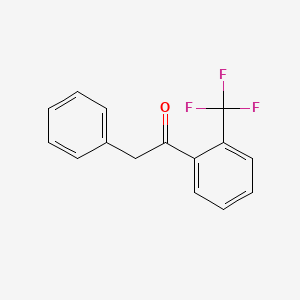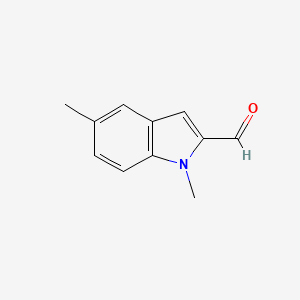
1,5-dimethyl-1H-indole-2-carbaldehyde
Übersicht
Beschreibung
“1,5-dimethyl-1H-indole-2-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
Indole derivatives are synthesized using various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . The synthesis of “1,5-dimethyl-1H-indole-2-carbaldehyde” specifically is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “1,5-dimethyl-1H-indole-2-carbaldehyde” consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with two methyl groups attached at positions 1 and 5, and a carbaldehyde group attached at position 2 .
Chemical Reactions Analysis
Indole derivatives, including “1,5-dimethyl-1H-indole-2-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Molecular Interactions
Barakat et al. (2017) conducted a study focusing on the crystal structure and molecular interactions of a compound derived from 1H-indole-3-carbaldehyde, a closely related compound to 1,5-dimethyl-1H-indole-2-carbaldehyde. The research involved characterizing the compound using spectroscopic and thermal tools, and X-ray diffraction. The study provided insights into intermolecular connections and atom-to-atom interaction percentages within the molecular structure (Barakat et al., 2017).
2. Synthesis and Catalytic Applications
A 2011 study by Kothandaraman et al. described a method to prepare 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This method is significant for its operational simplicity and high yield across a variety of substrates. The potential applications of such synthetic methods could be vast in pharmaceuticals and materials science (Kothandaraman et al., 2011).
3. Oxidation Mechanisms
Research by Balón et al. (1993) explored the oxidation mechanisms of 2,3-dimethylindole to 3-methylindole-2-carbaldehyde, highlighting the role of peroxo anions in this process. Understanding these oxidation mechanisms can be crucial for developing new synthetic pathways and chemical transformations (Balón et al., 1993).
4. Reactions and Spectral Analysis
The work of Acheson et al. (1979) on the synthesis, reactions, and spectra of various indole derivatives, including 1,5-dimethyl-1H-indole-2-carbaldehyde, provides valuable information on the chemical behavior and properties of these compounds. Spectral analysis is crucial for identifying and characterizing new compounds in chemical research (Acheson et al., 1979).
5. Applications as Catalysts
Singh et al. (2017) discussed the synthesis of compounds with an indole core, including derivatives of 1H-indole-3-carbaldehyde, and their applications as catalysts. The study highlights the potential of these compounds in catalyzing various chemical reactions, an area of significant interest in green chemistry and industrial processes (Singh et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5-dimethylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJJINMAAPHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629560 | |
| Record name | 1,5-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-indole-2-carbaldehyde | |
CAS RN |
883526-76-9 | |
| Record name | 1,5-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



